molecular formula C8H12N2O2 B15071532 5-isobutoxypyridazin-3(2H)-one CAS No. 1346697-73-1

5-isobutoxypyridazin-3(2H)-one

Cat. No.: B15071532
CAS No.: 1346697-73-1
M. Wt: 168.19 g/mol
InChI Key: VSGDAANVPUGJER-UHFFFAOYSA-N
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Description

5-isobutoxypyridazin-3(2H)-one is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is characterized by the presence of an isobutoxy group attached to the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isobutoxypyridazin-3(2H)-one typically involves the reaction of pyridazine derivatives with isobutyl alcohol under specific conditions. A common method includes:

    Starting Materials: Pyridazine, isobutyl alcohol, and a suitable catalyst.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or ethanol.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include:

    Raw Material Handling: Efficient handling and storage of pyridazine and isobutyl alcohol.

    Reaction Control: Precise control of reaction temperature, pressure, and catalyst concentration.

    Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-isobutoxypyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Pyridazine oxides.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Substituted pyridazine compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways involving pyridazine derivatives.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-isobutoxypyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity to exert its biological effects.

    Affect Cellular Processes: Influence cellular processes such as signal transduction, gene expression, or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a similar structure but without the isobutoxy group.

    5-methoxypyridazin-3(2H)-one: A similar compound with a methoxy group instead of an isobutoxy group.

    5-ethoxypyridazin-3(2H)-one: A compound with an ethoxy group in place of the isobutoxy group.

Uniqueness

5-isobutoxypyridazin-3(2H)-one is unique due to the presence of the isobutoxy group, which may impart specific chemical and biological properties

Properties

CAS No.

1346697-73-1

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-(2-methylpropoxy)-1H-pyridazin-6-one

InChI

InChI=1S/C8H12N2O2/c1-6(2)5-12-7-3-8(11)10-9-4-7/h3-4,6H,5H2,1-2H3,(H,10,11)

InChI Key

VSGDAANVPUGJER-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=O)NN=C1

Origin of Product

United States

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